![molecular formula C10H11NO3 B2364545 methyl 3,4-dihydro-2H-pyrano[2,3-c]pyridine-6-carboxylate CAS No. 1356163-58-0](/img/structure/B2364545.png)

methyl 3,4-dihydro-2H-pyrano[2,3-c]pyridine-6-carboxylate

Descripción general

Descripción

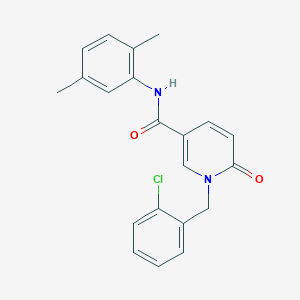

Methyl 3,4-dihydro-2H-pyrano[2,3-c]pyridine-6-carboxylate is an organic compound with the molecular formula C10H11NO3 . It’s closely related to 3,4-dihydro-2H-pyrano [2,3-c]pyridin-6-ylmethanol, also known as DHPM, which has gained significant attention in recent years due to its potential applications in medicinal chemistry.

Molecular Structure Analysis

The molecular structure of this compound includes a pyrano[2,3-c]pyridine ring attached to a methyl carboxylate group . The InChI code for this compound is 1S/C10H11NO3/c1-13-10(12)8-5-7-3-2-4-14-9(7)6-11-8/h5-6H,2-4H2,1H3 .Physical And Chemical Properties Analysis

This compound has a molecular weight of 193.20 g/mol . It has a computed XLogP3-AA value of 1.4, indicating its lipophilicity . The compound has 0 hydrogen bond donors and 4 hydrogen bond acceptors . The topological polar surface area is 48.4 Ų .Aplicaciones Científicas De Investigación

Multicomponent Reactions (MCRs)

Methyl 3,4-dihydro-2H-pyrano[2,3-c]pyridine-6-carboxylate: has been utilized in multicomponent reactions (MCRs). These reactions play a crucial role in organic and medicinal chemistry due to their high atom economy, productivity, and ease of execution. Specifically, MCRs allow for the rapid assembly of complex products by combining multiple reactants in a single step .

Synthesis of Pyranoquinolines

Pyranoquinolines and their derivatives have been investigated for their potential biological activities. The compound can be used as a building block for synthesizing 4-aryl-6-methyl-3,4-dihydro-2H-pyrano[3,2-c]quinolin-2,5(6H)-diones. These derivatives have been reported to possess antidiabetic and calcium channel-blocking activities .

Fluorescent Sensors

Researchers have explored the fluorescence properties of compounds related to methyl 3,4-dihydro-2H-pyrano[2,3-c]pyridine-6-carboxylate . For instance, spiro[indoline-3,4’-pyrano[2,3-c]quinoline] derivatives have been synthesized and evaluated as fluorescent sensors. These compounds exhibit strong fluorescence emission, making them potentially useful for sensing metal ions .

Polymorphs and Biological Activity

The compound’s polymorphs have been studied for their biological effects. In one study, a new polymorph of a related compound (3,4-dihydro-2-methoxy-2-methyl-4-phenyl-2H,5H-pyrano[2,3-c]quinoline) was found to be more effective than the initial form (Warfarin) in an animal model .

Carbonyl Ene Reactions

The carbonyl ene reaction of 2-methylenetetrahydropyrans, which can be derived from methyl 3,4-dihydro-2H-pyrano[2,3-c]pyridine-6-carboxylate , provides β-hydroxydihydropyrans. This synthesis enables the direct introduction of oxygen heterocycles into molecular frameworks .

L-Proline Catalysis

L-Proline, a versatile catalyst, has been employed in various organic transformations. Although not directly related to the compound, it’s worth noting that L-proline plays a significant role in enamine-based reactions, Mannich reactions, Diels-Alder reactions, and Michael additions .

Propiedades

IUPAC Name |

methyl 3,4-dihydro-2H-pyrano[2,3-c]pyridine-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3/c1-13-10(12)8-5-7-3-2-4-14-9(7)6-11-8/h5-6H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIYJIDZRMVVQCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NC=C2C(=C1)CCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 3,4-dihydro-2H-pyrano[2,3-c]pyridine-6-carboxylate | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,5-dimethoxyphenyl)-2-[4,6-dimethyl-2-oxo-3-(phenylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2364462.png)

![9-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B2364463.png)

![2-Azabicyclo[2.2.1]heptane-2-sulfonamide](/img/structure/B2364466.png)

![(5Z)-3-(3-methylphenyl)-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B2364467.png)

![N-[2-(2-chlorophenyl)-2-methoxyethyl]-1H-indole-2-carboxamide](/img/structure/B2364468.png)

![methyl (4-(N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)sulfamoyl)phenyl)carbamate](/img/structure/B2364471.png)

![2-amino-N-(2-chlorobenzyl)-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2364472.png)

![[1-(4-Methylphenyl)pyrazol-4-yl]-[2-[[3-(trifluoromethyl)phenyl]methoxy]phenyl]methanone](/img/structure/B2364476.png)

![N~1~-(4-{[(1-methyl-2-oxo-1,2,3,4-tetrahydro-6-quinolinyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B2364477.png)

![3,4-dichloro-N'-[1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide](/img/structure/B2364485.png)